molecular formula C22H21N5O4 B14924323 propan-2-yl 4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)benzoate

propan-2-yl 4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)benzoate

Cat. No.: B14924323
M. Wt: 419.4 g/mol
InChI Key: IFDBYJZQTUIART-UHFFFAOYSA-N
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Description

ISOPROPYL 4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, an isoxazole ring, and a pyridine ring, making it a unique and versatile molecule. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Formation of the isoxazole ring: This involves the cyclization of a nitrile oxide with an alkene.

    Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling reactions: The final step involves coupling the pyrazole, isoxazole, and pyridine rings with the benzoate moiety using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted benzoates.

Scientific Research Applications

ISOPROPYL 4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ISOPROPYL 4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ISOPROPYL 4-({[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)BENZOATE is unique due to its combination of pyrazole, isoxazole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

propan-2-yl 4-[[3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C22H21N5O4/c1-12(2)30-22(29)14-5-7-16(8-6-14)24-20(28)17-9-18(15-10-23-27(4)11-15)25-21-19(17)13(3)26-31-21/h5-12H,1-4H3,(H,24,28)

InChI Key

IFDBYJZQTUIART-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC=C(C=C4)C(=O)OC(C)C

Origin of Product

United States

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